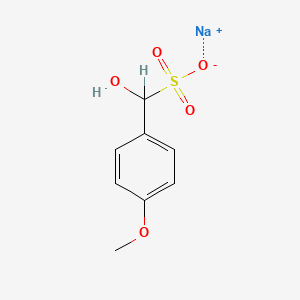

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is a chemical compound with the molecular formula C8H9NaO6S. It is known for its applications in organic synthesis and industrial processes. This compound is often used as a reagent in various chemical reactions due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt typically involves the sulfonation of benzenemethanol followed by the introduction of a methoxy group. The process can be summarized as follows:

Sulfonation: Benzenemethanol is treated with sulfuric acid to introduce the sulfonic acid group.

Methoxylation: The intermediate product is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.

Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and methoxylation processes. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has the molecular formula C8H9NaO5S and is characterized by its sulfonic acid group which imparts significant solubility in water and enhances its reactivity in various chemical processes. The presence of the methoxy group contributes to its stability and functional versatility.

Pharmaceutical Applications

-

Antimicrobial Activity

- Several studies have demonstrated that derivatives of benzenemethanesulfonic acid possess antimicrobial properties. For instance, formulations containing this compound have been tested against various bacterial strains, showing effectiveness in inhibiting growth due to their ability to disrupt microbial cell walls.

-

Drug Delivery Systems

- The compound is utilized in drug delivery systems where it acts as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to form complexes with drugs enhances solubility and bioavailability. Research indicates that formulations using this compound can improve the pharmacokinetics of poorly soluble drugs.

-

Skin Care Formulations

- Benzenemethanesulfonic acid derivatives are incorporated into skincare products for their exfoliating properties. They promote skin cell turnover and improve skin texture. A patent (CN102046178B) outlines compositions for treating skin conditions related to oxidative stress, leveraging the antioxidant properties of the compound .

Cosmetic Applications

-

Exfoliants

- The alpha-hydroxy component of this compound makes it suitable for use in exfoliating products. It aids in the removal of dead skin cells, promoting a brighter complexion.

-

pH Stabilizers

- In cosmetic formulations, this compound helps maintain the desired pH levels, which is crucial for product stability and efficacy.

Chemical Synthesis

-

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonic acid group facilitates nucleophilic substitution reactions, making it valuable in producing more complex molecules.

-

Catalyst in Reactions

- It can act as a catalyst in several chemical reactions due to its acidic nature. For example, it has been used effectively in esterification reactions where it promotes the formation of esters from alcohols and acids.

Case Studies

- Antimicrobial Efficacy Study

- Skin Care Product Development

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against resistant bacteria |

| Drug delivery systems | Enhances solubility and bioavailability | |

| Cosmetics | Exfoliant | Promotes skin cell turnover |

| pH stabilizer | Maintains product stability | |

| Chemical Synthesis | Intermediate for organic synthesis | Facilitates nucleophilic substitutions |

| Catalyst | Promotes esterification reactions |

Wirkmechanismus

The mechanism by which Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonic acid group can participate in various reactions, while the methoxy group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonic acid: Lacks the methoxy and hydroxy groups, making it less versatile in certain reactions.

Toluene-4-sulfonic acid: Similar structure but without the hydroxy group, affecting its reactivity.

Methanesulfonic acid: A simpler structure with different reactivity and applications.

Uniqueness

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and solubility. This makes it particularly useful in a wide range of chemical and industrial applications.

Biologische Aktivität

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt (CAS No. 33402-67-4) is a chemical compound notable for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C8H9NaO6S

Molecular Weight: 241.22 g/mol

IUPAC Name: sodium; hydroxy-(4-methoxyphenyl)methanesulfonate

Structure: The compound features a sulfonic acid group and a methoxy group, contributing to its reactivity and solubility in biological systems.

The biological activity of this compound can be attributed to its ability to participate in various biochemical reactions:

- Nucleophilic and Electrophilic Reactions: The sulfonic acid group can act as a nucleophile or electrophile, facilitating reactions with other biomolecules.

- Buffering Capacity: It is often used as a buffer in biochemical assays due to its ability to maintain pH stability.

- Enzyme Interaction: The compound may influence enzyme activity through reversible binding, altering the kinetics of biochemical pathways.

Biological Activities

- Antimicrobial Properties:

- Antioxidant Activity:

- Pharmaceutical Applications:

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzenesulfonic acid derivatives, including the monosodium salt variant. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Skin Health Applications

In dermatological research, formulations containing benzenemethanesulfonic acid were tested for their ability to reduce reactive oxygen species (ROS) production in human skin fibroblasts. The findings demonstrated a reduction in oxidative stress markers by approximately 30% compared to untreated controls, suggesting potential benefits for skin care products aimed at combating aging .

Research Findings

Eigenschaften

CAS-Nummer |

33402-67-4 |

|---|---|

Molekularformel |

C8H10NaO5S |

Molekulargewicht |

241.22 g/mol |

IUPAC-Name |

sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |

InChI |

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12); |

InChI-Schlüssel |

GAUQUFRJHWHLLP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

COC1=CC=C(C=C1)C(O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

33402-67-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.